molecular formula C19H15FN6O2S B12135966 N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12135966
M. Wt: 410.4 g/mol
InChI Key: MVLJVAZFQWNWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a furan-2-ylmethyl group, a pyrazin-2-yl group, and a triazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable precursor.

    Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Pyrazin-2-yl Group: The pyrazin-2-yl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group is incorporated through an electrophilic aromatic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan-2-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.

    Industrial Applications: It may have applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

Molecular Formula

C19H15FN6O2S

Molecular Weight

410.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H15FN6O2S/c20-13-3-5-14(6-4-13)23-17(27)12-29-19-25-24-18(16-10-21-7-8-22-16)26(19)11-15-2-1-9-28-15/h1-10H,11-12H2,(H,23,27)

InChI Key

MVLJVAZFQWNWLQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=NC=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.